Diundecyl Phosphatidyl Choline

Description

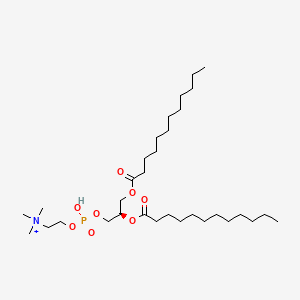

Structure

2D Structure

Properties

Molecular Formula |

C32H65NO8P+ |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1/t30-/m1/s1 |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-O |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Synonyms |

1,2-dilauroyl-sn-glycero-3-phosphocholine 1,2-dilauroylphosphatidylcholine 1,2-dilauroylphosphatidylcholine, (+-)-isomer 1,2-dilauroylphosphatidylcholine, (R)-isomer 1,2-DLPC dilauroyl lecithin dilauroylphosphatidylcholine dilaurylphosphatidylcholine |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Diundecyl Phosphatidyl Choline

Chemical Synthesis Pathways

Contemporary Laboratory Methodologies for Phosphatidylcholine Synthesis

The predominant route for the de novo synthesis of phosphatidylcholines in eukaryotes is the Kennedy pathway, which involves the condensation of diacylglycerol (DAG) with cytidine (B196190) 5'-diphosphocholine (CDP-choline). wikipedia.orgbiorxiv.org In a laboratory setting, this can be adapted to produce specific PCs. A common strategy begins with a suitable chiral precursor, such as sn-glycero-3-phosphocholine (GPC), which can be obtained from the hydrolysis of natural PCs like those from soy or egg yolk. phospholipid-research-center.comresearchgate.net This preserves the natural stereochemistry.

The synthesis of a specific dialkyl PC like Diundecyl Phosphatidylcholine would typically involve the acylation of the GPC backbone. This process requires the protection of reactive groups, followed by the introduction of the undecanoyl (C11) fatty acid chains, and subsequent deprotection. A key challenge in synthesizing symmetrical PCs is ensuring that the same fatty acid is esterified to both the sn-1 and sn-2 positions.

Another established method involves the reaction of a phosphatidylethanolamine (B1630911) with a carboxylic compound in an inert solvent like dry benzene, with the reaction's progress monitored by thin-layer chromatography. google.com For asymmetrical PCs, with different fatty acids at each position, a more complex, multi-step process is required, often involving selective enzymatic hydrolysis and re-acylation. acs.org

Novel Approaches for Enhanced Yield and Purity of Diundecyl Phosphatidyl Choline (B1196258)

To improve the efficiency and environmental footprint of PC synthesis, researchers are exploring novel approaches. One area of focus is the development of greener purification methods to replace traditional normal-phase chromatography, which often uses toxic chlorinated solvents. cordenpharma.com Techniques like aqueous/non-aqueous reversed-phase chromatography (NARP) and supercritical fluid chromatography (SFC) are being investigated as more sustainable alternatives. cordenpharma.com SFC, in particular, utilizes supercritical fluids like carbon dioxide, which are less harmful than conventional organic solvents. cordenpharma.com

For specific PCs like dipalmitoyl phosphatidylcholine (DPPC), methods have been developed to directly use glyceryl phosphoryl choline and palmitic acid in a condensation reaction, although this still often requires column chromatography for purification. google.com The synthesis of PCs with less common fatty acids, such as undecanoic acid, often requires custom synthesis approaches. These can involve the use of specific acyltransferases that show preference for particular fatty acid chain lengths. ocl-journal.org

Enzymatic and Semi-Synthetic Routes for Phosphatidylcholine Analogs

Enzymatic and semi-synthetic methods offer a powerful and highly specific alternative to purely chemical synthesis for creating phosphatidylcholine analogs. These approaches leverage the inherent selectivity of enzymes to modify existing phospholipids (B1166683), often under milder reaction conditions than traditional organic chemistry. phospholipid-research-center.com

The use of phospholipases is central to many of these strategies. For instance, Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) can selectively cleave the fatty acid at the sn-1 and sn-2 positions, respectively, to produce lysophospholipids. phospholipid-research-center.comresearchgate.net This creates a versatile intermediate that can then be re-acylated with a different fatty acid to produce a novel, asymmetrical PC. This method has been successfully used to incorporate various fatty acids, including medium-chain fatty acids and conjugated linoleic acid, into the PC structure. researchgate.net

Phospholipase D (PLD) is another key enzyme that can be used to modify the polar head group of the phospholipid by cleaving the bond between the phosphate (B84403) and the choline. wikipedia.orgphospholipid-research-center.com This allows for the creation of a wide range of PC analogs with altered physical and biological properties.

Semi-synthetic routes often start with a readily available natural phospholipid, such as egg-yolk or soybean PC. phospholipid-research-center.commdpi.com Through a series of enzymatic reactions, the fatty acid composition and/or the polar head group can be modified to create novel structures. For example, a one-step enzymatic acidolysis of egg-yolk PC with specific acids has been developed to produce O-methylated phenophospholipids. mdpi.com These enzyme-assisted methods are often more environmentally friendly and can lead to higher quality products with better specificity. phospholipid-research-center.com

Characterization of Synthetic Diundecyl Phosphatidyl Choline Purity

Ensuring the purity and structural integrity of synthetically produced Diundecyl Phosphatidylcholine is critical. A variety of analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone technique for phospholipid analysis. researchgate.net It can be coupled with various detectors, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), to separate and identify different phospholipid species. researchgate.net For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation, for instance by using a hydrophilic interaction liquid chromatography (HILIC) column for class separation followed by a C18 column for separation of molecular species within each class. acs.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is a powerful tool for determining the molecular weight and fatty acid composition of phospholipids. nih.govbohrium.com Tandem mass spectrometry (MS-MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net

Thin-layer chromatography (TLC) remains a simple and effective method for monitoring the progress of a synthesis reaction and for preliminary purity assessment. google.comresearchgate.net The retention factor (Rf) value can help to distinguish the product from the starting materials and any byproducts.

Below is a data table summarizing the primary techniques used for the characterization of synthetic phospholipids:

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of phospholipid species. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and fatty acid composition. nih.govbohrium.com |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural elucidation of phospholipid molecules. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) | Headgroup structure and purity assessment. tandfonline.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity analysis. google.comresearchgate.net |

Advanced Analytical Methodologies for Diundecyl Phosphatidyl Choline

Chromatographic Separations Coupled with Mass Spectrometry

The coupling of liquid chromatography with mass spectrometry offers a powerful platform for the detailed analysis of Diundecyl Phosphatidylcholine. These hyphenated techniques allow for the separation of the target analyte from other components in a mixture, followed by its sensitive and specific detection and structural elucidation.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) for Structural Characterization and Quantification

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a cornerstone technique for the analysis of Diundecyl Phosphatidylcholine. In this method, a reversed-phase HPLC system is typically employed to separate the phospholipid based on its hydrophobicity. The eluent is then introduced into the mass spectrometer through an ESI source, which generates protonated molecules ([M+H]⁺) or other adducts in the gas phase with minimal fragmentation.

Subsequent tandem mass spectrometry (MS/MS) analysis of the precursor ion provides detailed structural information. For phosphatidylcholines, a characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, is observed in the positive ion mode. sunyempire.edu The fragmentation pattern also reveals information about the fatty acyl chains. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions can be monitored, enabling highly selective and sensitive quantification of Diundecyl Phosphatidylcholine in complex mixtures.

Table 1: Representative HPLC-ESI-MS/MS Parameters for Diundecyl Phosphatidylcholine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | 184.07 (Phosphocholine headgroup) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Targeted Lipidomics

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase and higher pressures than conventional HPLC, offers enhanced resolution, sensitivity, and speed for the analysis of lipids. When coupled with tandem mass spectrometry, UPLC-MS/MS has become a powerful tool in targeted lipidomics for the specific and semi-quantitative analysis of numerous diacyl-phosphatidylcholine species. waters.com

In a targeted lipidomics workflow, a UPLC-MS/MS method can be developed to specifically measure a predefined list of lipids, including Diundecyl Phosphatidylcholine. lcms.cz This approach utilizes multiple reaction monitoring (MRM) to detect specific precursor-product ion pairs for each lipid, providing high specificity and sensitivity. lcms.cz The rapid separation provided by UPLC allows for high-throughput analysis, which is crucial for studies involving large sample sets. waters.com

Table 2: Key Features of UPLC-MS/MS for Targeted Diundecyl Phosphatidylcholine Analysis

| Feature | Description |

|---|---|

| Resolution | Superior peak separation compared to HPLC, allowing for the resolution of isomeric species. |

| Sensitivity | Increased sensitivity due to sharper and more intense chromatographic peaks. |

| Speed | Faster analysis times, enabling high-throughput screening. |

| Quantification | Accurate and precise quantification using stable isotope-labeled internal standards. |

Multi-dimensional Mass Spectrometry-based Shotgun Lipidomics for Choline-Containing Phospholipids (B1166683)

Shotgun lipidomics is a high-throughput strategy that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. wikipedia.org Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) employs intrasource separation and various tandem mass spectrometry scan modes to identify and quantify individual lipid species within a complex mixture. nih.gov

For choline-containing phospholipids like Diundecyl Phosphatidylcholine, MDMS-SL in the positive-ion mode is particularly effective. The identification of constituents is achieved through the characteristic phosphocholine headgroup fragment at m/z 184. nih.govscienceopen.com Further structural details, such as the identification of the fatty acyl chains, can be obtained through other scan modes, such as neutral loss scans. This approach allows for the rapid and comprehensive profiling of the choline-containing phospholipidome. nih.govscienceopen.com

Spectroscopic and Diffraction Techniques for Structural Elucidation

While mass spectrometry is invaluable for identification and quantification, spectroscopic and diffraction techniques provide critical information about the three-dimensional structure and interfacial behavior of Diundecyl Phosphatidylcholine. It is important to note that while the principles of these techniques are broadly applicable, specific experimental data for Diundecyl Phosphatidylcholine is limited in the scientific literature. Therefore, the following sections will draw upon findings from studies on structurally similar synthetic phosphatidylcholines to illustrate the methodologies.

X-ray Diffraction Analysis of Diundecyl Phosphatidylcholine Complexes

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of crystalline materials. In the context of phospholipids, X-ray diffraction has been used to study the structure of their various phases, including lamellar and interdigitated structures. nih.govspringernature.com Small-angle X-ray scattering (SAXS) provides information on the larger-scale organization, such as the lamellar repeat distance, while wide-angle X-ray scattering (WAXS) gives insights into the packing of the acyl chains. springernature.com

Studies on a series of saturated diacyl phosphatidylcholines have shown that lamellar spacings increase linearly with the number of carbon atoms in the acyl chains. nih.gov This suggests that Diundecyl Phosphatidylcholine would form a well-defined lamellar structure with a predictable repeat distance. The analysis of diffraction intensity data can also provide an electron density profile of the lipid bilayer, revealing details about the headgroup and acyl chain regions. aps.org

Table 3: Illustrative Structural Parameters from X-ray Diffraction of Saturated Diacyl-PCs (Data from analogous compounds)

| Phosphatidylcholine | Lamellar Spacing (Å) |

|---|---|

| Dimyristoyl-PC (C14) | ~55-60 |

| Dipalmitoyl-PC (C16) | ~60-65 |

| Distearoyl-PC (C18) | ~65-70 |

Note: The values presented are approximate and can vary with hydration and temperature. Data is based on studies of similar phosphatidylcholines, not Diundecyl Phosphatidylcholine.

Neutron Reflectivity for Interfacial Behavior Studies

Neutron reflectivity is a technique used to study the structure of surfaces and interfaces. nih.gov It is particularly well-suited for studying phospholipid monolayers at the air-water or solid-liquid interface. nih.govnih.gov By measuring the reflection of a neutron beam from a surface, one can obtain a scattering length density profile perpendicular to the interface, which provides information about the thickness, composition, and roughness of the layers. nih.gov

A key advantage of neutron scattering is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to enhance the contrast between different components of the system, such as the lipid headgroup, acyl chains, and the aqueous subphase. acs.org Studies on phosphatidylcholine monolayers have used neutron reflectivity to determine parameters such as the headgroup hydration (number of water molecules per lipid) and the average tilt angle of the hydrophobic chains. nih.gov These studies provide a detailed picture of the interfacial structure of phospholipid assemblies. nih.govnih.gov

Enzymatic Assays for Structural Confirmation and Degradation Pathway Analysis

Enzymatic assays serve as highly specific and powerful tools for the structural elucidation and analysis of degradation pathways of Diundecyl Phosphatidylcholine. These methodologies leverage the precise catalytic activity of various enzymes, primarily phospholipases and lipases, which cleave specific ester bonds within the phospholipid structure. The resulting degradation products can be identified and quantified, providing definitive information about the original molecular architecture and its susceptibility to enzymatic breakdown.

The primary enzymes employed in the analysis of phosphatidylcholines are phospholipases A1, A2, C, and D. Each of these enzymes exhibits regioselectivity, hydrolyzing the substrate at a distinct position. This specificity is instrumental in confirming the identity and structure of Diundecyl Phosphatidylcholine by systematically dissecting the molecule and analyzing the resultant fragments.

Phospholipase A1 (PLA1) specifically catalyzes the hydrolysis of the acyl group at the sn-1 position of the glycerol (B35011) backbone. When Diundecyl Phosphatidylcholine is subjected to PLA1 activity, the products are undecanoic acid and 1-lysophosphatidylcholine. Conversely, Phospholipase A2 (PLA2) targets the sn-2 position, yielding undecanoic acid and 2-lysophosphatidylcholine. The action of these enzymes and the subsequent identification of the lysophosphatidylcholine (B164491) isomer and the fatty acid provide unambiguous confirmation of the fatty acyl chain composition at each stereospecific position of the glycerol moiety.

Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol and the phosphate (B84403) group, resulting in the formation of a phosphocholine headgroup and diacylglycerol. In the case of Diundecyl Phosphatidylcholine, this would yield diundecylglycerol. Phospholipase D (PLD) hydrolyzes the phosphodiester bond between the choline (B1196258) headgroup and the phosphate, producing phosphatidic acid and choline. These reactions are crucial for confirming the nature of the headgroup and the diacylglycerol backbone.

The kinetics of these enzymatic reactions can be monitored to understand the degradation pathways of Diundecyl Phosphatidylcholine. Factors such as enzyme concentration, substrate concentration, temperature, and pH can be varied to simulate different physiological or environmental conditions and to study their impact on the rate and extent of degradation. The products of these enzymatic assays are typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with mass spectrometry for definitive identification.

Below are data tables summarizing the expected outcomes of enzymatic assays on Diundecyl Phosphatidylcholine and typical findings from research on phosphatidylcholine hydrolysis.

| Enzyme | Cleavage Site | Resulting Products |

|---|---|---|

| Phospholipase A1 (PLA1) | sn-1 acyl chain | Undecanoic acid and 1-lyso-2-undecyl-sn-glycero-3-phosphocholine |

| Phospholipase A2 (PLA2) | sn-2 acyl chain | Undecanoic acid and 1-undecyl-2-lyso-sn-glycero-3-phosphocholine |

| Phospholipase C (PLC) | Glycerol-phosphate bond | 1,2-diundecyl-sn-glycerol and Phosphocholine |

| Phospholipase D (PLD) | Phosphate-choline bond | Diundecyl phosphatidic acid and Choline |

| Enzyme Studied | Substrate | Key Findings | Reference |

|---|---|---|---|

| Immobilized PLA1 and Novozym 435 | Phosphatidylcholine (PC) in ethanol | Converted PC into lysophosphatidylcholine (LPC) with yields of 50% and 58.51%, respectively, after 48 hours at 50°C. | korea.ac.kr |

| Lipase (B570770) PS | Phosphatidylcholine (PC) in water | Achieved the highest degree of hydrolysis (70%) after 48 hours at 60°C. | korea.ac.kr |

| Porcine pancreatic and bee-venom phospholipase A2 | Dimyristoyl phosphatidylcholine liposomes | Degradation occurs primarily in the temperature region of the phase transition. | nih.gov |

| Phospholipase D | Phosphatidylcholine (PC) in liposomes | Adapted a colorimetric assay for the quantification of PC in liposomes. | nih.gov |

Biophysical Investigations of Diundecyl Phosphatidyl Choline Bilayers and Assemblies

Membrane Mimicry and Model Systems

The ability of phospholipids (B1166683) to form bilayers is fundamental to their role in creating cellular compartments. lsbu.ac.uk Phosphatidylcholines are a major component of these biological membranes. wikipedia.org Model systems using specific phospholipids like DUPC allow for the detailed investigation of membrane properties and interactions in a controlled environment.

Stable bilayers of phosphatidylcholines can be formed using various techniques, including the hydration of a dry lipid film, which can lead to the spontaneous formation of multilamellar vesicles. These can then be processed further to create unilamellar vesicles or supported bilayers. The characterization of these bilayers is crucial for understanding their structural and physical properties.

X-ray and neutron scattering are powerful techniques used to determine the quantitative structure of lipid bilayers. nist.gov These methods can provide detailed information about bilayer thickness, the area per lipid molecule, and the location of different molecular groups within the bilayer. nist.govcmu.edu For instance, small-angle X-ray scattering (SAXS) studies on the closely related L-alpha-dilauroylphosphatidylcholine (DLPC), which has 12-carbon chains compared to DUPC's 11, have been used to determine bilayer thickness and inter-particle spacing in solution. nih.gov Such studies determined a bilayer thickness of 30 Å for DLPC, suggesting that the bile salt analog CHAPSO used in the preparation did not significantly perturb the bilayer structure. nih.gov The structural parameters of DUPC are expected to be similar to those of DLPC due to the minor difference in acyl chain length.

Structural Parameters of Short-Chain Phosphatidylcholine Bilayers

| Lipid | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Dilauroylphosphatidylcholine (DLPC) | X-ray Solution Scattering | Bilayer Thickness | 30 Å | nih.gov |

| Dipalmitoylphosphatidylcholine (DPPC) | X-ray & Neutron Scattering | Area per Lipid (at 50°C) | 63.0 Ų | nist.gov |

| Dilauroylphosphatidylcholine (DLPC) | Molecular Dynamics Simulation | Complex Stoichiometry with Cholesterol (most popular) | 1:1 | unc.edu |

Liposomes are artificially prepared vesicles composed of a lipid bilayer enclosing an aqueous core. neliti.com They are widely used as models for biological membranes and as delivery vehicles for various molecules. neliti.commdpi.com The formation of liposomes from phosphatidylcholines can be achieved through methods like sonication, extrusion, or reverse-phase evaporation. neliti.commdpi.com

The choice of phospholipid affects the properties and stability of the resulting liposomes. While specific studies detailing the formation of liposomes exclusively from DUPC are not prevalent, the general principles of phosphatidylcholine vesicle formation apply. The interaction of phosphatidylcholine liposomes with components in biological fluids, such as plasma, can lead to their disintegration. nih.gov This occurs through the transfer of phospholipid molecules from the liposome (B1194612) to high-density lipoproteins, which can compromise the structural integrity of the vesicle. nih.gov The stability of liposomes can be enhanced by including other molecules like cholesterol in the bilayer. neliti.com The interaction between melittin (B549807) and phosphatidylcholine bilayers can induce significant morphological changes, including the vesicularization of multibilayers and the fusion of small vesicles, demonstrating how proteins can remodel lipid assemblies. nih.gov

Lipid nanodiscs are soluble, membrane-mimetic nanoparticles composed of a small patch of lipid bilayer encircled by a membrane scaffold protein, which is an engineered form of apolipoprotein A-1. nih.govnih.gov This technology has become a versatile tool for the functional and structural study of membrane proteins in a detergent-free environment. nih.govresearchgate.net The process involves solubilizing the target membrane protein and the chosen phospholipid with a detergent, mixing them with the scaffold protein, and then removing the detergent to allow for self-assembly. mdpi.comnih.gov

Diundecyl Phosphatidyl Choline (B1196258) has been successfully used in the formation of nanodiscs for the structural elucidation of membrane proteins. A notable example is the reconstitution of the prokaryotic ligand-gated ion channel, GLIC. ox.ac.uk Cryo-electron microscopy (cryo-EM) studies of GLIC reconstituted in nanodiscs composed of asolectin, which can contain various phosphatidylcholines, have provided insights into the channel's gating mechanism in a lipid environment. ox.ac.uk Specifically, Diundecyl Phosphatidyl Choline has been identified as a ligand in the cryo-EM structure of GLIC reconstituted in these nanodiscs, highlighting its direct utility in stabilizing membrane proteins for high-resolution imaging. ox.ac.uk

Interactions with Aqueous Interfaces and Substrates

The interaction of lipid bilayers with the surrounding aqueous environment governs many of their fundamental properties, including their phase behavior, stability, and interactions with other molecules.

The swelling of lipid bilayers refers to the uptake of water into the spaces between adjacent lamellae in a multilamellar stack. This behavior is dependent on factors such as temperature, ionic strength, and the chemical nature of the lipid itself. rsc.org The hydration of the hydrophilic headgroups leads to a repulsive force, known as the hydration force, which acts to separate the bilayers. nih.govnih.gov

High-resolution X-ray diffraction is a key method for studying this phenomenon. rsc.org Studies on dilauroyl phosphatidylcholine (DLPC), a close analog of DUPC, have re-examined its swelling behavior. researchgate.net The main phase transition temperature (Tm) of DLPC is approximately 272 K, and its pretransitional critical behavior is more pronounced than that of longer-chain lipids like DMPC. researchgate.net This critical behavior near the phase transition can lead to a significant increase in the inter-bilayer water layer thickness, a phenomenon known as critical swelling. researchgate.net The hydration level of phosphatidylcholine bilayers is also phase-dependent; for example, studies on dioleoylphosphatidylcholine (DOPC) showed that the gel phase binds approximately 9 water molecules per lipid, while the liquid-crystalline state has a saturation limit near 20 water molecules. nih.gov This highlights the intricate relationship between lipid phase, hydration, and bilayer separation.

Hydration Properties of Phosphatidylcholine Bilayers

| Lipid | Phase | Bound H₂O per Lipid | Reference |

|---|---|---|---|

| Dioleoylphosphatidylcholine (DOPC) | Gel | ~9 | nih.gov |

| Dioleoylphosphatidylcholine (DOPC) | Liquid-Crystalline | ~20 | nih.gov |

| Dimyristoyl-phosphatidylcholine (DMPC) | Fully Hydrated (Lα) | Membrane Repeat Distance: 59.8 Å | frontiersin.org |

| Dimyristoyl-phosphatidylcholine (DMPC) | After Ice Formation (255.6K) | Membrane Repeat Distance: 53.5 Å | frontiersin.org |

Lipid bilayers are not static structures but are subject to constant thermal motion, including out-of-plane undulations and thickness fluctuations. These thermal fluctuations are critical for many membrane functions. Inelastic X-ray scattering (IXS) is a technique capable of probing the collective dynamics and high-frequency fluctuations in lipid bilayers. aps.org

Studies on fully hydrated DLPC bilayers using IXS have provided the first dispersion relation of the high-frequency sound mode in this system. aps.org The analysis revealed a marked softening of this excitation mode at a specific wavelength that corresponds to the chain-chain correlation distance within the bilayer. aps.org This suggests that there are prevalent short-wavelength, in-plane motions of the lipid chains. aps.org Such dynamic behavior is thought to be important for processes like the transport of small molecules across the membrane. aps.org While these measurements were performed on DLPC, the similar structure of DUPC implies it would exhibit comparable dynamic properties, governed by the collective motions of its acyl chains and headgroups in a fluid, hydrated environment.

Influence of this compound on Membrane Dynamics and Fluidity

This compound (DUPC), a polyunsaturated phosphatidylcholine, plays a significant role in modulating the dynamics and fluidity of lipid membranes. Its influence is most prominently observed in multicomponent lipid systems, where it affects phase behavior, lipid mixing, and the formation of distinct membrane domains.

Molecular dynamics simulations have been instrumental in elucidating the role of DUPC in complex lipid mixtures. In ternary systems composed of a saturated lipid like Dipalmitoylphosphatidylcholine (DPPC), cholesterol, and an unsaturated phosphatidylcholine, the degree of unsaturation is a key determinant of phase separation. nih.govacs.org Studies have shown that while lipids with low levels of unsaturation may not induce stable phase separation, polyunsaturated lipids such as DUPC promote the de-mixing into liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govacs.org This phase separation is primarily driven by the van der Waals interactions between the lipid molecules rather than being solely an entropy-driven effect related to acyl chain conformations. nih.govacs.orgscienceopen.com

Coarse-grained simulations of DPPC/DUPC/cholesterol mixtures reveal that the system unmixes due to favorable enthalpic interactions between DPPC-DPPC and DPPC-cholesterol pairs. scienceopen.com While the conformational properties of the saturated lipid (DPPC) are highly relevant to the phase separation process, those of DUPC appear to be less critical for the initial unmixing. scienceopen.com However, the conformational flexibility of DUPC does become important for the behavior of the system after phase separation has occurred. scienceopen.com In these separated phases, lipid mobility is significantly altered; for instance, the diffusivity of lipids is markedly reduced in the more rigid Lo phase compared to the fluid Ld phase, a characteristic feature of such phase-separated bilayers. scienceopen.com

The table below summarizes findings from a coarse-grained simulation study on a DPPC/DUPC/Cholesterol system, highlighting the change in enthalpy upon phase separation, which reflects the altered molecular interactions and dynamics.

Table 1: Enthalpic Changes per Molecule Upon Phase Separation in a DPPC/DUPC/CHOL System This table illustrates the gain in enthalpy for DPPC and Cholesterol as they transition into a more ordered phase, while DUPC shows minimal change, indicating its role in the disordered phase.

| Component | Enthalpy Gain (kJ/mol) |

| DPPC | 21 |

| DUPC | ~0 |

| Cholesterol | 8 |

| Data sourced from computational simulations. The values represent the gain in pairwise van der Waals and electrostatic interaction energies as the system phase separates. scienceopen.com |

Furthermore, investigations into four-component systems (DPPC, cholesterol, and two types of low-melting lipids) show that as the concentration of DUPC increases, both domain size and the alignment of domains between the two leaflets of the bilayer change sharply. capes.gov.br This indicates a coupling between the behaviors within a single leaflet (intraleaflet) and across the bilayer (interleaflet), demonstrating that DUPC's influence extends to the three-dimensional dynamic structure of the membrane. capes.gov.br The physical properties of lipid bilayers, including fluidity, are known to affect the interactions and functions of membrane-associated peptides and proteins. nih.gov The presence of lipids like DUPC, which promote specific phase behaviors, can therefore have a profound impact on biological events at the membrane surface. nih.gov

Molecular Interactions and Functional Characterization of Diundecyl Phosphatidyl Choline

Protein-Diundecyl Phosphatidyl Choline (B1196258) Interactions

The controlled, well-defined nature of diundecyl phosphatidylcholine makes it an invaluable tool for investigating the intricate relationships between lipids and membrane-embedded proteins. It has been instrumental in elucidating the structure and function of various enzymes, transporters, and receptors.

Enzyme Binding and Allosteric Modulation Mechanisms (e.g., Lipases, Ion Channels)

Lipases: The interaction between diundecyl phosphatidylcholine and lipases is a classic example of enzyme binding and activation. X-ray crystallography studies of pancreatic lipase (B570770) and Thermomyces lanuginosus lipase (TLL) have used diundecyl phosphatidylcholine to reveal the mechanism of interfacial activation. medkoo.comnih.govox.ac.uk In an aqueous environment, the active site of these lipases is often covered by a helical peptide segment known as the "lid" or "flap". nih.govdrugbank.com The binding of diundecyl phosphatidylcholine in mixed micelles induces a significant conformational change, displacing the lid and exposing the catalytic triad (B1167595) to the substrate. nih.govox.ac.uk This "open lid" conformation is an essential component of the active site, demonstrating how the lipid environment directly modulates enzyme structure and function. nih.govdrugbank.com

Ion Channels: Diundecyl phosphatidylcholine has been extensively used to study the structure and allosteric modulation of ion channels, particularly the Gloeobacter violaceus ligand-gated ion channel (GLIC), a prokaryotic homolog of pentameric ligand-gated ion channels (pLGICs). ebi.ac.uknih.govisotope.com In these studies, diundecyl phosphatidylcholine is a key component of the lipid environment used to solubilize and stabilize the channel for structural determination. researchgate.netdrugbank.com Research has shown that lipids, including diundecyl phosphatidylcholine, can bind to various subsites in the transmembrane domain of GLIC. rcsb.orgpdbj.org This binding can allosterically modulate the channel's function, favoring either open or closed states and providing atomic-level details on how the lipid membrane influences ion channel gating. pdbj.orglipotype.com

| Protein Class | Specific Protein | PDB Entry ID(s) | Key Findings |

| Enzymes | Porcine Pancreatic Lipase | 1LPA | Used in mixed micelles to induce a conformational change in the lipase's "lid," revealing the mechanism of interfacial activation. nih.govwikipedia.org |

| Thermomyces lanuginosus Lipase | 1EIN | Binding of diundecyl phosphatidylcholine facilitates structural transitions from a low-activity to a fully active form by altering the lid conformation. ox.ac.uknih.govnih.gov | |

| Particulate Methane (B114726) Monooxygenase | 8OYI, 8SQW | Incorporated into nanodiscs for structural determination of the enzyme complex. | |

| Ion Channels | Gloeobacter violaceus Ligand-Gated Ion Channel (GLIC) | 4HFD, 6HYZ, 5MVN, etc. | Used as a membrane-mimetic to stabilize the channel for X-ray crystallography; shown to bind to transmembrane domains, acting as an allosteric modulator of channel gating. isotope.compdbj.orglipotype.com |

Transporter and Receptor Association within Diundecyl Phosphatidyl Choline Environments

Transporters: The function of membrane transporters is intrinsically linked to their lipid environment. In structural studies of the human neutral amino acid transporter ASCT2, a lipid-like molecule was observed in a potential allosteric binding site. This density was tentatively modeled as diundecyl phosphatidylcholine, suggesting that a lipid molecule could occupy a position that influences the transporter's conformational state, potentially relocating to allow for gate closure. It has also been used in the structural analysis of the human erythrocyte ankyrin-1 complex, which includes the band 3 anion exchanger, to understand how this complex tethers the cytoskeleton to the membrane.

Receptors: Diundecyl phosphatidylcholine has been noted in structural studies of various receptors. The Protein Data Bank entry for the human nuclear receptor Liver Receptor Homologue-1 (LRH-1), a key regulator of lipid homeostasis, lists diundecyl phosphatidylcholine as a ligand in its complex structure. Furthermore, binding sites for lipids like diundecyl phosphatidylcholine identified in the GLIC ion channel have been found to be structurally conserved in other pLGICs, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). This suggests a widespread mechanism where the surrounding lipid environment, including specific phospholipids (B1166683), plays a direct role in receptor structure and modulation.

| Protein Class | Specific Protein/Complex | PDB Entry ID | Key Findings |

| Transporters | Human Neutral Amino Acid Transporter ASCT2 | 6GCT | A lipid density, modeled as diundecyl phosphatidylcholine, was found at a potential allosteric site, suggesting a role in regulating the transporter's gating mechanism. |

| Human Erythrocyte Ankyrin-1 Complex | 7V0K | Used in the purification and structural determination of the complex that links transporters (e.g., Band 3 anion exchanger) to the cytoskeleton. | |

| Receptors | Human Liver Receptor Homologue-1 (LRH-1) | 4DOS | Listed as a ligand in the crystal structure, highlighting its interaction with this nuclear receptor involved in lipid metabolism. |

Role in Lipid Transfer and Exchange Mechanisms (e.g., Phosphatidylcholine Transfer Protein)

Phosphatidylcholines are actively transported between cellular membranes by specific lipid transfer proteins to maintain membrane homeostasis and participate in signaling. The Phosphatidylcholine Transfer Protein (PC-TP) is a highly specific, soluble protein that facilitates the movement of phosphatidylcholine molecules between different membrane systems. PC-TP binds a single phosphatidylcholine molecule within a deep hydrophobic pocket, shielding its acyl chains from the aqueous environment while allowing for its transport. lipotype.com

While PC-TP is known to be highly specific for the phosphatidylcholine class of lipids, detailed research studies focusing specifically on the interaction and transfer of the diundecyl variant are not prominently documented in the reviewed literature. nih.gov However, based on the established function of PC-TP, it is mechanistically plausible that diundecyl phosphatidylcholine, as a member of the phosphatidylcholine family, could be recognized and transported by this protein. Structural studies of PC-TP have often utilized phosphatidylcholines with different acyl chain compositions to understand its binding specificity. lipotype.com

Biochemical Signaling Pathways Involving Phosphatidylcholine Derivatives

As a member of the phosphatidylcholine class, diundecyl phosphatidylcholine can be acted upon by various enzymes to produce downstream signaling molecules. The metabolism of phosphatidylcholine is a central hub for generating a host of bioactive lipids that regulate numerous cellular processes.

Generation of Bioactive Lipid Mediators

The catabolism of phosphatidylcholine is initiated by a family of enzymes known as phospholipases, which hydrolyze specific ester bonds to release lipid messengers.

Phospholipase A2 (PLA₂) hydrolyzes the fatty acid from the sn-2 position, generating lysophosphatidylcholine (B164491) (lyso-PC) and a free fatty acid, such as arachidonic acid.

Phospholipase C (PLC) cleaves the bond before the phosphate (B84403) group, releasing diacylglycerol (DAG) and phosphocholine (B91661).

Phospholipase D (PLD) hydrolyzes the bond after the phosphate group, producing phosphatidic acid (PA) and releasing the choline headgroup.

These products—lyso-PC, DAG, and PA—are not merely metabolic intermediates but potent bioactive molecules that initiate and propagate signaling cascades.

| Enzyme | Action on Phosphatidylcholine | Bioactive Lipid Products |

| **Phospholipase A₂ (PLA₂) ** | Hydrolyzes sn-2 acyl chain | Lysophosphatidylcholine, Arachidonic Acid |

| Phospholipase C (PLC) | Cleaves glycerophosphate bond | Diacylglycerol (DAG), Phosphocholine |

| Phospholipase D (PLD) | Removes choline headgroup | Phosphatidic Acid (PA), Choline |

Regulation of Intracellular Signaling Processes

The bioactive lipids derived from phosphatidylcholine turnover are critical regulators of intracellular signaling. Evidence has shown that phosphatidylcholine and its metabolites are deeply involved in pathways controlling cell proliferation, survival, and death.

Diacylglycerol (DAG) is a well-known activator of the Protein Kinase C (PKC) family of enzymes, which phosphorylate a wide array of protein targets to influence processes ranging from gene expression to cell migration.

Phosphatidic Acid (PA) acts as a crucial signaling lipid that can directly bind to and regulate proteins, most notably by activating the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth and proliferation.

Lysophosphatidylcholine (lyso-PC) can be further metabolized by the enzyme autotaxin to generate lysophosphatidic acid (LPA). LPA is a potent signaling molecule that binds to its own family of G protein-coupled receptors, influencing cell proliferation, survival, and motility.

The coordinated synthesis and breakdown of phosphatidylcholine are essential for maintaining cellular homeostasis. Disruptions in these pathways can lead to growth arrest or apoptosis, underscoring the central role of phosphatidylcholine metabolism in determining cell fate.

Impact on Cellular Membrane Integrity and Organelle Function in In Vitro Models

The integrity and function of cellular and organellar membranes are intrinsically linked to their lipid composition. researchgate.netnih.govwikipedia.org Phosphatidylcholines (PCs), as a major class of phospholipids, are fundamental to the structure and fluidity of these membranes. nih.govembopress.org The specific biophysical properties of a given PC, dictated by the length and saturation of its acyl chains, can influence membrane dynamics, permeability, and the function of embedded proteins. researchgate.netwikipedia.org Diundecyl Phosphatidylcholine (DUPC), a synthetic phosphatidylcholine with two 11-carbon saturated acyl chains, serves as a model lipid in biophysical studies to understand how shorter-chain saturated lipids contribute to membrane characteristics. While direct studies on the application of exogenous DUPC to living cell cultures are limited, its behavior in model lipid bilayers provides significant insight into its potential effects on cell and organelle integrity.

The primary role of a cell membrane's lipid bilayer is to act as a selective barrier, protecting the cell's internal environment and regulating the passage of molecules and ions. wikipedia.orgwikipedia.org The physical state of this barrier—whether it is in a more rigid gel phase or a more fluid liquid-crystalline state—depends heavily on the packing of its constituent lipids. wikipedia.org The acyl chain length of phospholipids is a critical determinant of this behavior.

Molecular dynamics simulations comparing DUPC with more common phospholipids like Dipalmitoylphosphatidylcholine (DPPC) reveal significant differences in bilayer properties. These differences are crucial for understanding how DUPC might alter a biological membrane if incorporated. For instance, the shorter acyl chains of DUPC lead to a distinct phase behavior and packing arrangement compared to longer-chain PCs. researchgate.net These structural variations have direct implications for membrane thickness, area per lipid, and lateral diffusion, which are all essential parameters for normal cellular functions like transport and signaling. researchgate.net

While general studies on phosphatidylcholines have shown they are crucial for membrane integrity, the specific effects are highly dependent on the acyl chain structure. nih.govmdpi.com For example, studies using 3T3-L1 adipocytes have shown that while a formulation containing phosphatidylcholine and deoxycholate can disrupt cell membranes, isolated phosphatidylcholine itself does not significantly compromise cell viability or induce lipolytic pathways, suggesting it is not inherently lytic. nih.govzen-bio.com The disruption observed was attributed to the detergent action of deoxycholate. nih.govzen-bio.com This highlights that the inherent properties of the PC molecule are key. Research on peach tree cells under salt stress showed that exogenous PC could enhance cell membrane integrity, demonstrating a protective role. mdpi.com

The table below, derived from molecular dynamics simulation data, compares key biophysical parameters of DUPC with the well-studied DPPC, illustrating the structural impact of shorter acyl chains. researchgate.net

| Property | Diundecyl Phosphatidylcholine (DUPC) | Dipalmitoylphosphatidylcholine (DPPC) | Implication for Membrane Integrity |

| Area per Lipid | Larger | Smaller | A larger area per lipid in DUPC bilayers suggests looser lipid packing, which could increase membrane fluidity and permeability. |

| Bilayer Thickness | Thinner | Thicker | The shorter acyl chains of DUPC result in a thinner bilayer, which could alter the function of transmembrane proteins and affect mechanical stability. |

| Lateral Diffusion | Faster | Slower | Faster lateral diffusion indicates a more fluid membrane, potentially impacting signaling platform formation and protein interactions. |

This table is generated based on the general principles discussed in the cited research comparing lipids with different acyl chain lengths. researchgate.netwikipedia.org

Regarding organelle function, mitochondria are particularly sensitive to membrane lipid composition. nih.govfrontiersin.org Phosphatidylcholine is the most abundant phospholipid in the mitochondrial outer membrane and is essential for the stability and function of protein complexes involved in protein import, such as the TOM and SAM complexes. nih.gov A deficiency in PC can impair the biogenesis of crucial mitochondrial proteins. nih.gov Furthermore, in vitro studies have shown that both phosphatidylcholine and phosphatidylethanolamine (B1630911) can modulate the activity of mitochondrial enzymes. nih.gov Specifically, these phospholipids were found to enhance the site-specific activity of a mitochondrial endonuclease while inhibiting its non-specific DNA degradation, suggesting a role in regulating mitochondrial DNA replication. nih.gov

Given DUPC's properties in model systems, its incorporation into mitochondrial membranes could theoretically alter membrane fluidity and thickness, thereby influencing the activity of membrane-bound enzymes and protein import machinery. nih.govnih.gov A reduction in bilayer thickness and an increase in fluidity could affect the stability of respiratory chain supercomplexes, which are known to be sensitive to their lipid environment. frontiersin.org

Computational and Theoretical Modeling of Diundecyl Phosphatidyl Choline Systems

Molecular Dynamics Simulations of Diundecyl Phosphatidyl Choline (B1196258) Membranes

Molecular dynamics (MD) simulations offer a high-resolution view of the dynamic behavior of lipid bilayers, revealing information about their structural properties and phase behavior. nih.govbibliotekanauki.pl While extensive research has been conducted on common long-chain phospholipids (B1166683) like DPPC and POPC, the principles and findings from simulations of short-chain phosphatidylcholines provide a framework for understanding Diundecyl Phosphatidyl Choline membranes. nih.govnih.gov

Short-chain phosphatidylcholines, when dispersed in water, tend to form micelles rather than the lamellar bilayer phases characteristic of their long-chain counterparts. nih.gov However, they are often used in computational studies as part of mixed lipid systems or as detergents for solubilizing membrane proteins. nih.gov MD simulations are employed to study these systems at an atomistic or coarse-grained level. biorxiv.orgacs.org These simulations can elucidate key biophysical parameters such as the area per lipid, bilayer thickness, and deuterium (B1214612) order parameters (S_CD), which describes the orientation and mobility of the acyl chains. biorxiv.orgresearchgate.net

In simulations of phosphatidylcholine membranes, various force fields like CHARMM36 or GROMOS are used to define the interactions between atoms. nih.govbiorxiv.org Studies comparing these force fields have shown that while some bilayer properties are sensitive to the chosen model, many general characteristics are consistent. nih.gov For instance, simulations consistently show that as temperature increases, the area per lipid increases while the bilayer thickness decreases. researchgate.net In mixed lipid systems, the presence of short-chain lipids like DUPC can induce local curvature and packing defects, which can be critical for membrane functions such as fusion, fission, and protein insertion. MD simulations have shown that short-chain PCs can assemble into transient membrane channels, facilitating the translocation of molecules like doxorubicin (B1662922) across the bilayer. researchgate.net

Table 1: Representative Biophysical Parameters from MD Simulations of Phosphatidylcholine Bilayers This table presents typical values for key biophysical properties of phosphatidylcholine membranes derived from molecular dynamics simulations. These parameters are crucial for characterizing the structure and fluidity of the lipid bilayer.

| Parameter | Typical Value Range | Significance |

| Area per Lipid (Ų) | 60 - 70 Ų | Indicates the lateral packing density of lipids in the bilayer. |

| Bilayer Thickness (nm) | 3.5 - 4.5 nm | Represents the distance between the headgroups of the two leaflets. |

| Deuterium Order Parameter (S_CD) | 0.1 - 0.4 | Measures the orientational order of the acyl chains; higher values indicate more ordered, less flexible chains. |

Note: Values are representative and can vary based on the specific phosphatidylcholine, temperature, and simulation force field used. biorxiv.orgresearchgate.net

Molecular Docking Studies of Ligand-Diundecyl Phosphatidyl Choline Complexes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor). redalyc.org In the context of this compound, it is often part of the receptor complex, particularly in studies involving enzymes that act on lipids.

A prominent example involves the human pancreatic lipase (B570770) (HPL). The crystal structure of HPL co-crystallized with this compound (PDB ID: 1LPA) provides a template for docking studies aimed at identifying and optimizing lipase inhibitors. nih.govresearchgate.netresearchgate.net In these simulations, DUPC is part of the active site environment, and its interaction with both the enzyme and the potential inhibitor is critical for accurate predictions. researchgate.net

Research has utilized the 1LPA structure to investigate the binding modes of various ligands:

Xanthophylls: Docking studies showed that xanthophylls like violaxanthin (B192666) and zeaxanthin (B1683548) could bind to the active site of pancreatic lipase with binding affinities of -9.3 and -8.9 kcal/mol, respectively. nih.gov The simulations revealed that this compound itself forms hydrogen bonds with key catalytic residues, including Ser152 and His265. nih.gov

Other Natural Compounds: The binding modes of compounds from Caesalpinia sappan were explored, identifying potential anti-acne agents that interact with the lipase's lid domain and catalytic site, a region defined by the presence of DUPC. researchgate.net

These studies demonstrate that while DUPC is not the primary target, its presence in the binding site is crucial for defining the pocket's shape and chemical environment, thereby influencing how ligands bind. nih.govresearchgate.net Docking is also used more broadly to study interactions with other phosphatidylcholines, for example, investigating the binding of soya phosphatidylcholine to inflammatory cytokines or crocin (B39872) to egg phosphatidylcholine. sciensage.infobrieflands.com

Table 2: Molecular Docking Results for Ligands with Human Pancreatic Lipase-Diundecyl Phosphatidyl Choline Complex (PDB: 1LPA) This interactive table summarizes the binding affinities of various ligands docked into the active site of human pancreatic lipase, where this compound is a key component of the binding environment.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Violaxanthin | -9.3 | Phe77, Ser152, His265 |

| Zeaxanthin | -8.9 | Phe77, Ser152, Pro180 |

| Astaxanthin | -8.0 | Tyr114, Ser152, Phe215 |

| Aleuritolic acid | -8.48 | Not specified in detail |

Data sourced from studies using the 1LPA crystal structure for docking simulations. nih.govnih.gov

Homology Modeling for Protein-Diundecyl Phosphatidyl Choline Interaction Prediction

When the experimental structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to generate a three-dimensional model based on the known structure of a related homologous protein (the template). numberanalytics.com This technique is a cornerstone of computational structural biology and plays a vital role in predicting protein-lipid interactions, including those with this compound. numberanalytics.comspringernature.com

The process involves identifying a suitable template with a high degree of sequence similarity to the target protein, aligning their sequences, building the model, and then refining and validating it. numberanalytics.com Once a reliable model of the protein is built, it can be used in subsequent molecular docking or MD simulations to investigate its interaction with lipids like DUPC. springernature.com

For example, if a novel lipid-binding protein is discovered and is hypothesized to interact with short-chain phospholipids, but its structure is unknown, researchers can search for homologous proteins with solved crystal structures, potentially in complex with a lipid. A model of the target protein can then be built and used to predict the binding site for DUPC. This approach has been applied in various contexts:

Phosphatidylcholine Transfer Protein: Molecular docking was used to confirm that a drug could form a complex with a phosphatidylcholine transfer protein, a process that could be preceded by homology modeling if the specific protein's structure were unknown. nih.gov

General Protein-Lipid Interactions: The development of machine learning tools, often trained on large datasets of protein structures (some of which may be homology models), is advancing the rapid prediction of lipid-interacting sites on proteins. biorxiv.orgwhiterose.ac.uknih.gov

While direct examples of homology models being built specifically to study DUPC interactions are not prevalent in the literature, the methodology is a standard and powerful tool for generating structural hypotheses for uncharacterized protein-lipid systems. numberanalytics.comspringernature.com

Quantitative Structure-Activity Relationship (QSAR) Analyses in Phosphatidylcholine Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.compsu.edu In phosphatidylcholine research, QSAR models are developed to predict the biological effects of various PC derivatives or to understand how structural modifications influence their interactions with biological systems. nih.govtandfonline.com

The process involves calculating a set of molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) for a series of phosphatidylcholine-related molecules. tandfonline.com These descriptors are then used to build a statistical model that relates them to a measured biological activity, such as enzyme inhibition or the induction of a cellular response. sums.ac.ir

Key research findings in this area include:

Predicting Toxicity of PC Derivatives: A QSAR model was developed to predict the biological activity of lipid ozonation products (LOPs) generated from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC). nih.gov The model showed a strong correlation between the computed activity and the experimentally measured activation of phospholipases A2, C, and D, with correlation coefficients (r) of 0.97, 0.98, and 0.99, respectively. nih.gov This indicates that QSAR can effectively predict the biological impact of modified phospholipids. nih.gov

Modeling Drug-Induced Phospholipidosis: A database of compounds known to cause phospholipidosis (a condition involving the accumulation of phospholipids) was used to build QSAR models. tandfonline.com These models, based on structural descriptors, could successfully predict the phospholipidosis potential of new drug candidates with high specificity and sensitivity, demonstrating the utility of QSAR in preclinical safety assessment. tandfonline.com

These examples, while not exclusively focused on this compound, highlight the power of QSAR in the broader field of phosphatidylcholine research. The principles and techniques are directly applicable to understanding how the specific structure of DUPC and its derivatives would relate to their biological functions and activities.

Table 3: Performance of QSAR Models in Phosphatidylcholine-Related Research This table shows the statistical performance of QSAR models developed to predict biological activities related to phosphatidylcholines, demonstrating the predictive power of these computational methods.

| QSAR Model Application | Statistical Parameter | Value |

| Prediction of LOP-induced PLA2 Activity | Correlation Coefficient (r) | 0.97 |

| Prediction of LOP-induced PLC Activity | Correlation Coefficient (r) | 0.98 |

| Prediction of LOP-induced PLD Activity | Correlation Coefficient (r) | 0.99 |

| Prediction of Phospholipidosis (MDL-QSAR) | Concordance | 79% |

| Prediction of Phospholipidosis (MDL-QSAR) | Sensitivity | 76% |

| Prediction of Phospholipidosis (MDL-QSAR) | Specificity | 80% |

Data sourced from published QSAR studies on phosphatidylcholine derivatives and phospholipidosis-inducing drugs. nih.govtandfonline.com

Applications of Diundecyl Phosphatidyl Choline in Advanced Research Models

Model Systems for Membrane Protein Structural Biology

The study of membrane protein structures is notoriously challenging due to their inherent instability when removed from their native lipid bilayer environment. Diundecyl Phosphatidyl Choline (B1196258) is instrumental in creating stable, artificial lipid environments, such as lipid nanodiscs, that support the structural integrity of these proteins for analysis by high-resolution techniques like cryogenic electron microscopy (cryo-EM) and X-ray diffraction.

Researchers have successfully used PLC as a component in lipid nanodiscs to solubilize and stabilize membrane proteins for structural determination. For instance, the structure of the full-length rXKR9, a protein involved in apoptotic lipid scrambling, was determined using cryo-EM after being reconstituted in a lipid environment containing Diundecyl Phosphatidyl Choline. pdbj.orgrsreu.ru Similarly, cryo-EM structures of the human TTYH2, a volume-regulated anion channel, were solved with the protein embedded in lipid nanodiscs that included PLC. acs.org The compound is also listed as a ligand in structural studies of the Band 3 anion transport protein and the ankyrin-1 complex from human erythrocytes, highlighting its role in stabilizing complex membrane protein assemblies for high-resolution imaging. pdbj.orgpdbj.org Furthermore, it has been documented in the structural analysis of particulate methane (B114726) monooxygenase, an important metalloenzyme found in membranes. biorxiv.org These studies underscore the importance of PLC in creating a near-native environment that is crucial for elucidating the complex architecture of membrane-bound proteins.

| Protein Data Bank (PDB) ID | Protein Studied | Organism | Experimental Method | Role of this compound |

|---|---|---|---|---|

| 7p14, 7p16 | XKR9 Scramblase | Rattus norvegicus | Cryo-Electron Microscopy | Component of lipid environment for stabilization. pdbj.orgrsreu.ru |

| 7p5m | Protein tweety homolog 2 (TTYH2) | Homo sapiens | Cryo-Electron Microscopy | Component of lipid nanodiscs for structural analysis. acs.org |

| 1lpa | Human Pancreatic Lipase (B570770) | Homo sapiens | X-ray Diffraction | Co-crystallized ligand to define substrate binding site. rsc.org |

| 1ein | Thermomyces lanuginose lipase | Thermomyces lanuginosus | X-ray Diffraction | Used as a detergent/lipid analogue to study interfacial activation. mdpi.com |

| EMDB-26940 | Ankyrin-1 Complex | Homo sapiens | Cryo-Electron Microscopy | Component of lipid environment for structural stabilization. pdbj.org |

Bio-sensing and Analytical Device Integration Research

The integration of phospholipids (B1166683) into biosensors and other analytical devices is an active area of research for detecting biological molecules and activities. While this compound is not widely cited directly in biosensor applications, its class of molecules, phosphatidylcholines, are key substrates in certain enzymatic assays linked to biosensors.

A notable example is the development of amperometric biosensors for assaying the activity of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine. mdpi.com These devices typically immobilize choline oxidase on an electrode. When PLD is introduced to a solution containing a phosphatidylcholine substrate, it cleaves the substrate to produce choline. The choline oxidase on the biosensor then oxidizes the liberated choline, generating a detectable electrical current corresponding to the PLD activity. mdpi.com In such a system, the choice of phosphatidylcholine is crucial, and a synthetic lipid with defined acyl chains like this compound could theoretically provide a consistent and reproducible substrate for highly controlled and sensitive assays.

Lipidomics Research Utilizing this compound Standards

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on mass spectrometry (MS) for the identification and quantification of thousands of lipid species. nih.gov The accuracy of these quantitative analyses depends on the use of internal standards—molecules of known concentration added to a sample to correct for variations during sample preparation and analysis. nih.govuab.edu

Phosphatidylcholines are a major class of lipids analyzed in lipidomics studies, with alterations in their profiles linked to various physiological and pathological states. lipotype.com Isotope-labeled versions of specific phosphatidylcholines, such as dipalmitoyl-PC, are often used as internal standards in these analyses. biorxiv.orgisotope.com However, based on available research, the use of this compound as a specific commercial or widely adopted standard in routine lipidomics workflows is not extensively documented. The development of comprehensive libraries of lipid standards is an ongoing effort in the field, and synthetic phospholipids with unique chain lengths, like this compound, could potentially serve as valuable, non-endogenous standards to avoid interference with the measurement of naturally occurring lipids.

Investigative Tools for Enzyme Kinetics and Inhibition Studies (In Vitro)

This compound has proven to be a particularly powerful tool in the field of enzyme kinetics and inhibition, especially for lipases. The X-ray crystal structure of human pancreatic lipase in a complex with this compound (PDB ID: 1LPA) provides a detailed, three-dimensional map of how a substrate-like molecule binds to the enzyme's active site. rsc.orgresearchgate.net

This specific structural complex has become a foundational model for in silico and in vitro research aimed at discovering new enzyme inhibitors. rsc.org Researchers use the 1LPA structure as a template for molecular docking simulations, a computational technique that predicts how potential drug candidates might bind to and inhibit the enzyme. researchgate.netfrontiersin.org These simulations help in screening large libraries of compounds to identify promising candidates for treating conditions like obesity, where inhibiting pancreatic lipase can reduce fat absorption. rsc.org The use of this compound in the original crystal structure was critical, as it defined the precise location and conformation of the catalytic center and the substrate-binding pocket, enabling rational drug design and the investigation of potential inhibitors. researchgate.netfrontiersin.org

| Enzyme | PDB ID of Complex | Research Application | Key Findings/Significance |

|---|---|---|---|

| Human Pancreatic Lipase | 1LPA | In silico docking and screening for anti-obesity compounds. rsc.orgresearchgate.net | The complex serves as a structural template to identify and optimize novel lipase inhibitors by predicting their binding affinity and mode. frontiersin.org |

| Thermomyces lanuginosus Lipase (TLL) | 1EIN | Study of lipase interfacial activation. mdpi.com | Helped identify distinct structural forms of the enzyme, providing insight into the conformational changes that occur when the lipase interacts with a lipid interface. mdpi.com |

| Aspergillus niger Lipase (PEXANL1) | - (Homology model based on 1EIN) | Structural modeling and analysis. | The TLL-PLC complex (1EIN) was used as a template to build a homology model of a different fungal lipase to analyze its substrate-binding cleft. |

Future Directions and Emerging Research Avenues for Diundecyl Phosphatidyl Choline

Advancements in Diundecyl Phosphatidyl Choline (B1196258) Synthesis for Tailored Properties

The precise chemical structure of diundecyl phosphatidylcholine, with its two undecyl (11-carbon) acyl chains, provides a unique platform for the synthesis of phospholipids (B1166683) with highly tailored properties. Future research is increasingly focused on moving beyond symmetric diacyl phosphatidylcholines to create asymmetric molecules with distinct functionalities.

The rational design of asymmetrical alkylacyl phosphatidylcholines is a significant area of advancement. nih.gov By introducing different fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, researchers can fine-tune the physicochemical properties of the resulting phospholipid. For instance, introducing a long aliphatic chain at one position and a branched lipid chain at another can influence the fusogenicity of the lipid, a critical property for applications in drug delivery and gene therapy. nih.gov New synthetic approaches are being developed to facilitate the creation of these mixed-chain glycerophospholipids, offering more rapid and efficient access to a diverse range of phosphatidylcholine derivatives. rsc.org

One of the key drivers for synthesizing asymmetric phosphatidylcholines is the desire to mimic the complexity of natural cell membranes, where phospholipids are rarely symmetrical. Studies on highly asymmetric mixed-chain diacyl phosphatidylcholines have revealed that the conformational and orientational order of the acyl chains in the liquid-crystalline state differs significantly from that of symmetric-chain lipids. liposomes.ca This has implications for how these lipids pack in a bilayer and interact with other membrane components. The ability to synthesize diundecyl phosphatidylcholine with one undecyl chain and another, different acyl chain would allow for the systematic investigation of how subtle changes in structure affect membrane properties.

Furthermore, enzymatic approaches using phospholipase D (PLD) are being explored for the asymmetric synthesis of phosphatidylglycerols from phosphatidylcholine. nih.gov This enzymatic transphosphatidylation can proceed with a degree of stereoselectivity, offering a green chemistry alternative to purely chemical synthesis routes. nih.gov Adapting such enzymatic methods for the modification of diundecyl phosphatidylcholine could open up new possibilities for creating novel phospholipid structures with tailored head groups.

Table 1: Comparison of Symmetric and Asymmetric Phosphatidylcholine Synthesis Approaches

| Feature | Symmetric Phosphatidylcholine Synthesis | Asymmetric Phosphatidylcholine Synthesis |

| Acyl Chains | Typically identical at sn-1 and sn-2 positions. | Different acyl chains at sn-1 and sn-2 positions. nih.gov |

| Synthesis Strategy | Simpler, often single-step acylation of the glycerol backbone. | More complex, requiring sequential introduction of acyl chains. rsc.org |

| Property Control | Limited to the properties of the single acyl chain type. | Fine-tuning of properties like fusogenicity and phase behavior. nih.govliposomes.ca |

| Biomimicry | Less representative of the diversity in natural membranes. | More closely mimics the heterogeneity of biological membranes. |

| Potential Methods | Chemical acylation. | Chemical synthesis, enzymatic modification (e.g., with phospholipase D). rsc.orgnih.gov |

Multiscale Modeling Approaches for Complex Diundecyl Phosphatidyl Choline Systems

The dynamic and complex nature of lipid bilayers necessitates the use of advanced computational techniques to understand their behavior at multiple spatial and temporal scales. Multiscale modeling, which integrates different levels of theoretical methods, is becoming an indispensable tool for studying systems containing diundecyl phosphatidylcholine. rutgers.edu

At the most detailed level, quantum mechanical (QM) methods can be used to study the electronic structure and reactivity of the diundecyl phosphatidylcholine molecule itself. rutgers.edu This is particularly important for understanding the interactions at the lipid-water interface and the influence of the phosphate (B84403) headgroup. Moving up in scale, molecular dynamics (MD) simulations provide insights into the collective behavior of thousands of lipid molecules over nanoseconds to microseconds. bibliotekanauki.pl These simulations can reveal detailed information about the structure, dynamics, and hydration of diundecyl phosphatidylcholine bilayers. aip.org

A key area of development is the creation of more accurate force fields for simulating phosphatidylcholine bilayers. researchgate.net A well-parameterized force field is crucial for obtaining simulation results that are in good agreement with experimental data, such as the area per lipid, bilayer thickness, and acyl chain order parameters. The development of new force fields specifically validated for a range of phosphatidylcholines will enhance the predictive power of simulations involving diundecyl phosphatidylcholine.

Multiscale modeling frameworks often employ a hybrid QM/MM (quantum mechanics/molecular mechanics) approach. In this method, the chemically active region of a system, such as the binding site of a protein interacting with a diundecyl phosphatidylcholine bilayer, is treated with QM, while the rest of the system is described by a less computationally expensive MM force field. rutgers.edu This allows for the study of complex processes like lipid-protein interactions and the catalytic activity of membrane-bound enzymes.

The ultimate goal of these modeling efforts is to bridge the gap from molecular-level interactions to macroscopic properties and biological function. dovepress.comudel.edu By combining information from different scales, researchers can build a more complete picture of how diundecyl phosphatidylcholine influences the behavior of complex biological systems, such as its role in modulating the function of membrane proteins or its behavior in drug delivery vehicles. researchgate.net

Exploration of Novel this compound Interactions in Cellular Systems

Diundecyl phosphatidylcholine, as a constituent of model membranes, is instrumental in exploring novel interactions within cellular systems. Its defined structure allows for the precise investigation of how a specific lipid species can influence the function of membrane proteins and participate in cellular signaling pathways.

A significant emerging area of research is the role of specific lipids in modulating the structure and function of membrane proteins. Cryo-electron microscopy (cryo-EM) studies have revealed that lipid molecules can bind to specific sites on membrane proteins, acting as allosteric modulators. In the structure of the human neutral amino acid transporter ASCT2, a density corresponding to a lipid molecule, which can be modeled as diundecyl phosphatidylcholine, was observed in a potential allosteric binding site. vetmeduni.ac.at This suggests that diundecyl phosphatidylcholine, or lipids with similar properties, could play a role in the conformational changes associated with the transport cycle of this protein. vetmeduni.ac.at

Furthermore, the interaction of phosphatidylcholines with membrane proteins is a dynamic process. Molecular dynamics simulations have shown that lipids in the immediate vicinity of a protein, the "boundary lipids," exhibit different properties, such as slower diffusion, compared to the bulk lipids. nih.gov The specific chemical nature of diundecyl phosphatidylcholine, with its relatively short saturated acyl chains, will influence the nature of these boundary lipid interactions and, consequently, the stability and function of the embedded protein.

Phosphatidylcholine metabolism itself is intricately linked to cell proliferation and survival. nih.gov Cancer cells, for example, exhibit altered phosphatidylcholine synthesis, which contributes to their malignant growth. frontiersin.org By using well-defined synthetic lipids like diundecyl phosphatidylcholine in model systems, researchers can dissect the specific roles of different phosphatidylcholine species in these processes. This can help to understand how changes in lipid composition, which can be mimicked by incorporating diundecyl phosphatidylcholine into cell membranes, affect signaling pathways and cell fate.

The physical properties of the lipid bilayer, which are influenced by its composition, also play a crucial role in cellular processes. The incorporation of diundecyl phosphatidylcholine into a membrane will alter its fluidity, thickness, and curvature stress, which can in turn affect the localization and activity of membrane-associated proteins. conicet.gov.ar Future research will likely focus on using diundecyl phosphatidylcholine and other synthetic lipids to create model membranes with precisely controlled physical properties to investigate these effects in a systematic manner.

Development of High-Throughput Screening Platforms for this compound Research

To accelerate the discovery of new functions and applications for diundecyl phosphatidylcholine, the development of high-throughput screening (HTS) platforms is essential. These platforms enable the rapid and efficient testing of the interactions of diundecyl phosphatidylcholine with a large number of molecules, such as drugs or proteins, or the screening of its effects in various cellular assays.

One promising approach is the use of lipid bilayer arrays, where different lipid compositions, including those containing diundecyl phosphatidylcholine, are spotted onto a solid support. nih.gov These arrays can then be used to screen for the binding of drugs or other small molecules in a label-free manner using techniques like second harmonic generation (SHG) microscopy. nih.gov This allows for the simultaneous assessment of how factors like lipid phase and composition influence binding affinity.

Another important application of HTS is in the identification of lipids that can stabilize membrane proteins. Membrane proteins are notoriously difficult to study outside of their native environment, and finding the right lipid composition to maintain their stability and function is a major bottleneck. HTS platforms have been developed to screen a wide range of lipids for their ability to stabilize membrane proteins in detergent solutions. plos.orgnih.gov Incorporating diundecyl phosphatidylcholine into these screens could reveal its potential as a stabilizing agent for specific membrane proteins, which would be highly valuable for structural biology and drug discovery.

HTS methodologies are also being developed for the directed evolution of enzymes that act on lipids. For example, fluorescence-based HTS can be used to screen large libraries of mutant enzymes for improved activity or altered substrate specificity. nih.gov Such platforms could be adapted to engineer enzymes that specifically recognize or modify diundecyl phosphatidylcholine, opening up new possibilities for its use in biocatalysis and synthetic biology.

Furthermore, automated HTS workflows are being developed for the formulation and characterization of lipid nanoparticles (LNPs), which are widely used for nucleic acid delivery. osti.gov These platforms can rapidly screen a large number of LNP formulations with varying lipid compositions, including different types of phosphatidylcholines. osti.gov By including diundecyl phosphatidylcholine in these screens, its impact on LNP properties such as particle size, stability, and gene silencing efficacy can be systematically evaluated.